6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride

LogP Lipophilicity Fluorine bioisosterism

6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride (CAS 2250242-34-1) is a spirocyclic amine building block that combines a rigid 2-azaspiro[3.3]heptane core with a 6-difluoromethyl substituent and a tertiary alcohol, supplied as the hydrochloride salt (MW 199.63 g/mol). The spirocyclic motif confers conformational restriction that enhances target engagement, while the difluoromethyl group is recognized to lower lipophilicity and modulate metabolic stability relative to trifluoromethyl or unsubstituted analogs.

Molecular Formula C7H12ClF2NO
Molecular Weight 199.63
CAS No. 2250242-34-1
Cat. No. B2749910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride
CAS2250242-34-1
Molecular FormulaC7H12ClF2NO
Molecular Weight199.63
Structural Identifiers
SMILESC1C2(CC1(C(F)F)O)CNC2.Cl
InChIInChI=1S/C7H11F2NO.ClH/c8-5(9)7(11)1-6(2-7)3-10-4-6;/h5,10-11H,1-4H2;1H
InChIKeyJFOHGIKQBOFDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol Hydrochloride – Core Physicochemical & Structural Profile for Procurement Assessment


6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride (CAS 2250242-34-1) is a spirocyclic amine building block that combines a rigid 2-azaspiro[3.3]heptane core with a 6-difluoromethyl substituent and a tertiary alcohol, supplied as the hydrochloride salt (MW 199.63 g/mol) [1]. The spirocyclic motif confers conformational restriction that enhances target engagement, while the difluoromethyl group is recognized to lower lipophilicity and modulate metabolic stability relative to trifluoromethyl or unsubstituted analogs [2]. This compound is widely catalogued by chemical vendors as a research-grade intermediate for medicinal chemistry programs aiming to improve ADME profiles through fluorinated spirocycles.

Why 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol Hydrochloride Cannot Be Replaced by a Close Structural Analog


The difluoromethyl (-CF₂H) substituent at the 6-position of the azaspiro[3.3]heptane scaffold imparts a markedly lower lipophilicity (predicted LogP = -0.35) compared to the trifluoromethyl analog (predicted LogP = 1.085) [1]. This results in a >1.4 log unit reduction in partition coefficient, which profoundly influences aqueous solubility, metabolic stability, and in vivo distribution [2]. Simple replacement with the trifluoromethyl or unsubstituted congeners fundamentally alters the balance between hydrophilicity and passive permeability, undermining the ADME profile optimized for drug candidates requiring moderate polarity. Therefore, direct analog substitution is scientifically unjustified without quantitative profiling.

Quantitative Differentiation: 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol Hydrochloride vs Closest Analogs


Lipophilicity Suppression: LogP Comparison with 6-Trifluoromethyl Analog

The 6-difluoromethyl derivative exhibits a predicted octanol-water partition coefficient (LogP) of -0.35 [1], whereas the corresponding 6-trifluoromethyl analog has a predicted LogP of 1.085 . The difluoromethyl substituent thus lowers LogP by 1.435 log units, translating to a ~27-fold reduction in octanol-water partitioning relative to the trifluoromethyl congener. This pronounced hydrophilicity shift is consistent with the known lipophilicity-lowering effect of the azaspiro[3.3]heptane scaffold (which reduces LogD₇.₄ by up to -1.0 relative to piperidine) [2], and suggests that the CF₂H group further accentuates this effect through dipole-dipole interactions and reduced C-H bond lipophilicity.

LogP Lipophilicity Fluorine bioisosterism

Physiological Lipophilicity Advantage: LogD₇.₄ Comparison with Unsubstituted 2-Azaspiro[3.3]heptan-6-ol

The predicted distribution coefficient at pH 7.4 (LogD₇.₄) for 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol is -2.89 [1]. This value is markedly lower than the unsubstituted 2-azaspiro[3.3]heptan-6-ol, which has a LogP of 0.0595 ; assuming similar ionization behavior, the unsubstituted analog's LogD₇.₄ would be approximately 0.06, giving a difference of ~2.95 log units. This substantial reduction in physiological lipophilicity is consistent with the electron-withdrawing effect of the difluoromethyl group, which increases the polarity of the molecule and lowers its effective partition coefficient at physiological pH. The azaspiro[3.3]heptane core itself has been shown to lower LogD₇.₄ by up to -1.0 compared to heterocycles like piperidine [2]; the CF₂H group amplifies this effect by an additional ~2 log units.

LogD Bioavailability Spirocyclic scaffold

Metabolic Stability Enhancement: Difluoromethyl vs Trifluoromethyl Spirocylic Bioisosteres

The difluoromethyl group is well-established to improve metabolic stability relative to the trifluoromethyl group by blocking oxidative metabolism at the benzylic position and reducing CYP450-mediated clearance. A systematic study on spirocyclic amines has demonstrated that 1-azaspiro[3.3]heptane derivatives show intrinsic clearance (CLint) values in human liver microsomes as low as 14 μL min⁻¹ mg⁻¹, with the incorporation of fluorine atoms further reducing metabolic lability [1]. In the context of the 2-azaspiro[3.3]heptane series, the CF₂H group is expected to provide superior metabolic stability over CF₃ due to the reduced electron density at the oxidizable site, as CF₂H is less lipophilic and has a shorter C-F bond length (1.35 Å vs 1.33 Å for C-F in CF₃) that sterically shields the substrate from enzymatic attack [2]. While direct comparative microsomal stability data for this exact pair is not publicly available, the class-level trend strongly supports that the difluoromethyl analog will exhibit higher metabolic stability.

Metabolic stability CYP450 Fluorinated spirocycles

Aqueous Solubility Advantage: Difluoromethyl Spirocycle vs Trifluoromethyl Analog

Aqueous solubility is inversely correlated with LogD; therefore, the difluoromethyl compound (LogD₇.₄ = -2.89) [1] is expected to be significantly more soluble than the trifluoromethyl analog (LogD₇.₄ estimated ~0.5 based on LogP=1.085) . Using the general solubility equation for neutral compounds, the predicted solubility difference is approximately 10^2.39 = 245-fold, indicating that the CF₂H compound is at least two orders of magnitude more soluble. Additionally, spirocyclic structures are known to disrupt crystal packing, further enhancing solubility beyond what LogD alone would predict [2]. This combination makes the difluoromethyl derivative uniquely suited for formulations requiring high dissolved drug concentration.

Aqueous solubility LogD Crystallinity

Optimal Deployment Scenarios for 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol Hydrochloride in Drug Discovery and Chemical Biology


Bioisosteric Replacement of Piperidine in CNS and Peripheral Drug Leads

The 2-azaspiro[3.3]heptane core is a validated bioisostere of piperidine, offering reduced lipophilicity and improved metabolic stability [1]. The difluoromethyl variant further amplifies this effect by lowering LogD₇.₄ by an additional ~2.5 log units relative to the unsubstituted spirocycle [2], making it the preferred choice for programs targeting peripherally restricted GPCR ligands, ion channel modulators, or enzyme inhibitors where reduced CNS penetration is desired. Its superior predicted aqueous solubility (≥100-fold over trifluoromethyl analog) also facilitates high-dose oral formulations.

Lead Optimization of Fetal Hemoglobin Inducers

2-Azaspiro[3.3]heptane derivatives have been successfully optimized as orally bioavailable fetal hemoglobin (HbF) inducers for the treatment of β-hemoglobinopathies [3]. The 6-difluoromethyl substituent can be integrated into the phenyl or heterocyclic Linker region of these inducers to fine-tune LogD and improve metabolic clearance profiles, as the spirocyclic core with CF₂H group provides a favorable balance of polarity and passive permeability required for oral absorption.

Synthesis of T-Type Calcium Channel Modulators

Patent WO2023192687 describes azaspiroheptane-based T-type calcium channel modulators where the spirocyclic core is functionalized with various substituents, including fluorinated groups [4]. The 6-(difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride serves as a key synthetic intermediate for introducing the CF₂H motif at the 6-position, enabling structure-activity relationship (SAR) exploration to achieve optimal ion channel potency and pharmacokinetic profile. Its enhanced metabolic stability and low lipophilicity align with the developability requirements of cardiovascular and neurological drug candidates.

General Fluorinated Spirocycle Building Block for Medicinal Chemistry Libraries

Due to its high purity (≥95-97%) and ready availability from multiple vendors, this compound is suited for inclusion in fragment-based screening libraries or for parallel synthesis of diverse spirocyclic chemotypes. The difluoromethyl group is a privileged motif in modern medicinal chemistry, acting as a hydrogen-bond donor and metabolic blocker [5]. Its combination with the 2-azaspiro[3.3]heptane scaffold enables the rapid generation of analog series with systematically varied physicochemical profiles, accelerating hit-to-lead campaigns.

Quote Request

Request a Quote for 6-(Difluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.